1-Methyl-3-phenylpropylamine hydrochloride
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Overview
Description
1-Methyl-3-phenylpropylamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a hydrochloride salt of 1-Methyl-3-phenylpropylamine, which is a derivative of phenylpropylamine. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Methyl-3-phenylpropylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, paraformaldehyde, and monomethylamine hydrochloride.
Reaction Conditions: These materials are heated to 60-100°C in an alcohol solvent within a closed container. The reaction mixture is then concentrated, cooled, and crystallized to obtain 3-methylamino-1-phenylpropanol hydrochloride.
Reduction: The mixture is reduced in a solvent under catalytic conditions using a Raney nickel catalyst. The hydrogen pressure is maintained between 0.3-1.5 MPa, and the temperature is kept at 25-80°C.
Chemical Reactions Analysis
1-Methyl-3-phenylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) to introduce carboxylic groups.
Reduction: The compound can be reduced using hydrogen in the presence of a Raney nickel catalyst.
The major products formed from these reactions include various substituted amines and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-phenylpropylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpropylamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. For example, it can undergo amidation reactions with carboxylic groups on biomolecules, resulting in the formation of amide bonds .
Comparison with Similar Compounds
1-Methyl-3-phenylpropylamine hydrochloride can be compared with other similar compounds, such as:
3-Phenylpropylamine: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
Phenethylamine: Another related compound, which has a shorter carbon chain and different chemical properties.
N-Methyl-phenethylamine: This compound has a similar structure but with a different substitution pattern on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
CAS No. |
73839-93-7 |
---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
4-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
InChI Key |
LVQSUJANKVLTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N.Cl |
Related CAS |
22374-89-6 (Parent) |
Origin of Product |
United States |
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